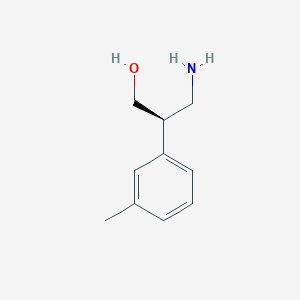![molecular formula C8H5N3O3 B13098897 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13098897.png)
7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is characterized by a fused pyridine and pyrimidine ring system with a carboxylic acid functional group at the 6th position and a keto group at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: The methyl sulfoxide can be substituted with different aryl or heteroaryl amines to form desired pyridopyrimidine compounds.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA)
Substitution: Aryl/heteroaryl amines
Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the substituents.
Applications De Recherche Scientifique
7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors.
Cancer Research: Compounds derived from this structure have shown potent anticancer activity by inducing apoptosis in tumor cells.
Biological Studies: It serves as a model compound for studying the structure-activity relationship (SAR) of pyridopyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the CDK4/CYCLIN D1 and AMPK-Related Kinase 5 (ARK5) pathways .
Comparaison Avec Des Composés Similaires
Pyrido[2,3-D]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-D]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory activity.
Uniqueness: 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group, which contribute to its distinct biological activities and potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C8H5N3O3 |
|---|---|
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-7-5(8(13)14)1-4-2-9-3-10-6(4)11-7/h1-3H,(H,13,14)(H,9,10,11,12) |
Clé InChI |
ZMIUYPRIUCBDPR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC2=NC=NC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


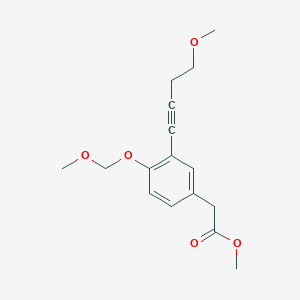
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)
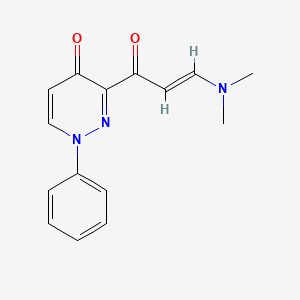
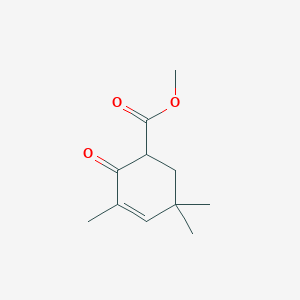
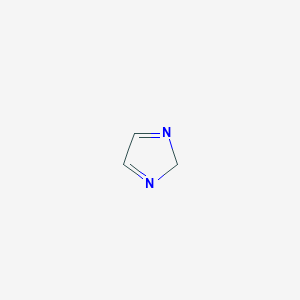
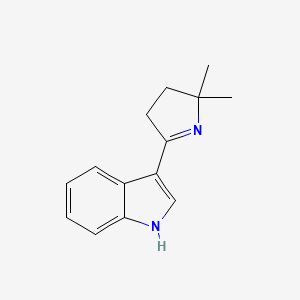
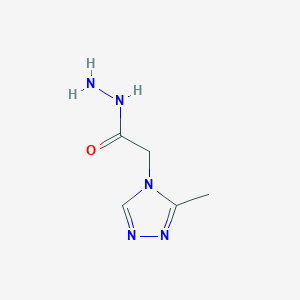
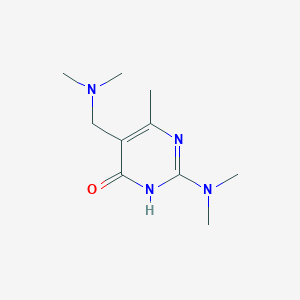
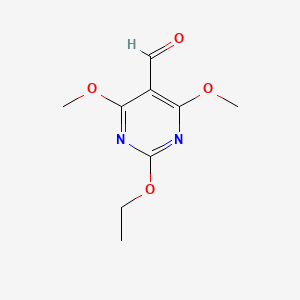
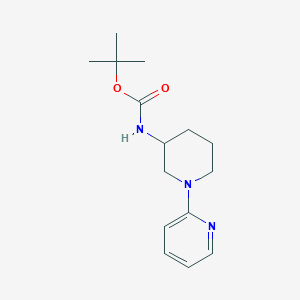
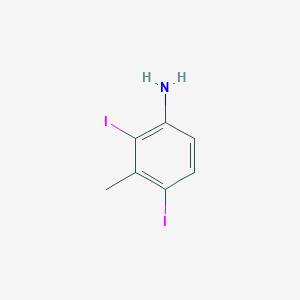
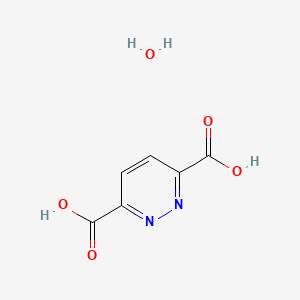
![2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098892.png)
